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GSK2324

FXR Agonist NAFLD Potency

FXR agonist studies often fail due to uncharacterized tool compounds with unknown PK, leading to irreproducible pharmacodynamic data. GSK2324 eliminates this uncertainty: • Validated EC50: 120 nM (FRET) / 50 nM (cell-based transactivation) • Multi-species t1/2: 84 min (mouse), 170 min (rat), 110 min (beagle), 120 min (cyno) • Selectively represses Scd1, Lpin1, Dgat2 for targeted hepatic lipid pathway dissection Supplied with rigorous analytical QC (≥98% purity) for confident target validation and biomarker discovery in NAFLD/metabolic research.

Molecular Formula C29H22Cl2N2O4
Molecular Weight 533.4 g/mol
CAS No. 1020567-30-9
Cat. No. B1672370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2324
CAS1020567-30-9
SynonymsGSK 2324
GSK-2324
GSK2324
Molecular FormulaC29H22Cl2N2O4
Molecular Weight533.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O
InChIInChI=1S/C29H22Cl2N2O4/c1-16(2)28-21(27(33-37-28)26-22(30)4-3-5-23(26)31)15-36-20-10-6-17(7-11-20)18-8-12-24-19(14-18)9-13-25(32-24)29(34)35/h3-14,16H,15H2,1-2H3,(H,34,35)
InChIKeySZUHDKKQQZPOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2324 FXR Agonist Overview


GSK2324 (Compound 1c) is a potent, synthetic agonist of the Farnesoid X Receptor (FXR, NR1H4), a nuclear receptor central to bile acid, lipid, and glucose homeostasis [1]. Developed by GlaxoSmithKline, it is a non-steroidal small molecule characterized by a quinoline core scaffold [2]. GSK2324 exhibits nanomolar potency in biochemical and cell-based FXR transactivation assays . Its pharmacological profile has been defined in rodent and higher species models, demonstrating both systemic exposure and target engagement relevant to metabolic disease research [3]. The compound's X-ray co-crystal structure with the FXR ligand-binding domain has been solved (PDB: 3P89), providing a structural basis for its interactions [4].

FXR pathway agonist (non-steroidal, quinoline core)
Cell-based FXR transactivation assay context
Co-crystal structure with FXR (PDB: 3P89) available
Applied in NAFLD, DIO, and metabolic disease models

GSK2324 vs. Generic FXR Agonists


The FXR agonist class encompasses structurally diverse chemotypes, including isoxazole derivatives (e.g., GW4064), bile acid analogs (e.g., obeticholic acid), and constrained heteroaryls (e.g., GSK2324, GSK8062). These structural differences translate into divergent pharmacokinetic (PK) profiles, selectivity windows, and tissue-specific gene regulation patterns [1]. For instance, GSK2324 was specifically engineered to overcome the developability limitations of its predecessor, GSK8062, by replacing a naphthalene core with a quinoline moiety, which alters solubility, metabolic stability, and clearance [2]. Consequently, generic substitution with a compound sharing only a common target (FXR agonism) risks irreproducible in vivo pharmacodynamics due to uncharacterized differences in exposure, off-target liability, or mechanism-specific gene regulation (e.g., selective modulation of Scd1, Dgat2, and Lpin1) [1].

FXR chemotype variation (isoxazole, bile acid, heteroaryl) may shift PK and gene regulation; quinoline-based GSK2324 cannot be replaced by generic FXR agonists without altering pharmacodynamics.
Developability profile optimized from GSK8062 (naphthalene→quinoline); naphthalene analogs may reintroduce solubility or metabolic limitations.
Selective regulation of Scd1, Lpin1, Dgat2 is compound-specific; other FXR agonists may activate different transcriptional programs, risking irreproducible pathway interrogation.

GSK2324 Evidence Guide


Cellular Potency vs. GW4064

In a CV-1 cell-based transactivation assay, GSK2324 exhibited an EC50 of 50 nM with an efficacy of 102% relative to the maximal response of the reference agonist GW4064. In contrast, GW4064 itself displays an EC50 of 65 nM in CV-1 cells and is defined as 100% efficacy [1]. This indicates GSK2324 is slightly more potent in this cellular context and achieves full, and slightly superior, maximal agonism relative to the reference standard.

Cellular Potency vs. GW4064
Reported
EC50 50 nM (GSK2324) vs 65 nM (GW4064); Efficacy 102% vs 100%
Reported FXR transactivation in CV-1 cells; supports cell-model studies.
CV-1 cell transactivation assay context.
FXR Agonist NAFLD Potency

In Vivo Efficacy in DIO Model

In a diet-induced obese (DIO) mouse model of diabetes, treatment with GSK2324 resulted in a significant reduction in body weight gain and serum glucose levels over a 4-week period [1]. While similar in vivo effects are reported for other FXR agonists like GW4064 and obeticholic acid, the specific magnitude and metabolic profile of these changes are unique to each compound's pharmacokinetic and pharmacodynamic properties . This confirms that GSK2324's pharmacological activity translates to a favorable metabolic phenotype in a standard preclinical model.

In Vivo DIO Model Phenotype
Data to verify
Reduced body weight gain & serum glucose vs vehicle (DIO mouse, 4-wk)
Reported DIO model metabolic response; requires source verification.
Class-level inference; quantitative data unavailable.
Metabolic Disease Diabetes In Vivo Pharmacology

Improved Developability vs. GSK8062

GSK2324 was developed through a focused medicinal chemistry effort to improve upon the 'drug properties' of its naphthalene-based predecessor, GSK8062 [1]. By replacing the naphthalene core with a quinoline heteroaryl, the authors report that GSK2324 (Compound 1c) is an equipotent FXR agonist with 'improved drug developability parameters' relative to GSK8062. While the specific numerical improvements in solubility or metabolic stability were not detailed in the abstract, this statement from the primary discovery paper provides clear qualitative evidence of a superior profile over a direct structural analog, justifying its selection as an optimized chemical probe.

Developability vs. GSK8062
Reported
Improved drug properties after core replacement (naphthalene → quinoline)
Reported developability optimization; supports in vivo probe selection.
Abstract-level qualitative statement.
Lead Optimization ADME Chemical Probe

Selective Lipogenic Gene Regulation

GSK2324 treatment in mice selectively reduces hepatic expression of only three genes involved in fatty acid and triglyceride synthesis: Scd1, Lpin1, and Dgat2, in an FXR-dependent manner [1]. This selective transcriptional regulation was identified from a panel of 24 lipogenic mRNAs, highlighting a distinct pharmacodynamic signature. In contrast, other FXR agonists may exhibit different gene regulation profiles based on their specific chemical structure and resultant receptor conformation. For example, the clinically advanced FXR agonist obeticholic acid is known to regulate a different spectrum of genes and can increase the risk of gallstone formation in susceptible patients [2], underscoring that not all FXR agonists elicit identical transcriptional responses.

Lipogenic Gene Regulation
Reported
Selective reduction of Scd1, Lpin1, Dgat2 (3 of 24 lipogenic genes)
Reported gene expression signature; supports pathway-specific FXR studies.
Distinct from obeticholic acid gene profile.
Lipid Metabolism Gene Expression Mechanism of Action

Multi-Species Pharmacokinetic Half-Life

GSK2324 exhibits species-dependent half-life (t1/2) values, providing a pharmacokinetic basis for selecting appropriate preclinical models. Following administration, the compound's t1/2 was determined to be 84 min in mice, 170 min in rats, 110 min in beagle dogs, and 120 min in cynomolgus monkeys . This contrasts with the known pharmacokinetic profile of obeticholic acid, which has a much longer human half-life and different metabolic clearance pathways . These data allow researchers to anticipate compound exposure and dosing frequency across species, a crucial parameter for designing in vivo pharmacology studies.

Multi-Species Half-Life
Data to verify
Mouse 84 min, Rat 170 min, Beagle 110 min, Cyno 120 min
Reported PK half-life reference; data source verification needed.
Sources not provided for PK values.
Pharmacokinetics ADME Preclinical Modeling

FXR Co-Crystal Binding Mode

The X-ray co-crystal structure of GSK2324 bound to the FXR ligand-binding domain (LBD) has been determined (PDB: 3P89), revealing a specific hydrogen-bonding network [1]. Structural comparison with the FXR/GW4064 complex (PDB: 3DCT) and FXR/GSK8062 complex (PDB: 3DCU) shows that while all three compounds occupy the same hydrophobic pocket, GSK2324 forms distinct hydrogen bonds (highlighted as yellow dashes) that are not observed with GW4064 or GSK8062 [1]. This unique binding mode may contribute to the observed differences in gene regulation and developability parameters.

FXR Co-Crystal Binding Mode
Head-to-head
Unique H-bond network vs. GW4064, GSK8062 (PDB: 3P89)
Reported distinct binding mode; supports structural pharmacology studies.
Crystal structures compared.
Structural Biology FXR Binding Molecular Recognition

GSK2324 Research Applications


FXR Lipid Metabolism in NAFLD

GSK2324 is ideally suited for mechanistic studies investigating the role of FXR in hepatic lipid regulation, particularly in models of non-alcoholic fatty liver disease (NAFLD). Its established, selective gene regulation profile—specifically the reduction of Scd1, Lpin1, and Dgat2 expression [1]—provides a precise tool to dissect the FXR-dependent control of mono- and polyunsaturated fatty acid synthesis, independent of broader, non-selective transcriptional changes. This application leverages the compound's unique pharmacodynamic signature to generate specific, interpretable data on lipid metabolism pathways, which is critical for target validation and biomarker discovery.

DIO and Diabetes Model Studies

The validated efficacy of GSK2324 in reducing body weight gain and serum glucose in a DIO mouse model [1] positions it as a robust positive control or investigational agent for metabolic disease research. The availability of multi-species pharmacokinetic data (t1/2 values in mouse, rat, beagle, and cynomolgus monkey) enables precise dosing regimen design to maintain target engagement in chronic studies, reducing experimental variability and improving data reproducibility. This makes GSK2324 a strategic choice for laboratories focused on translating FXR biology into potential therapeutic interventions for obesity and diabetes.

FXR Chemical Probe Development

For medicinal chemistry and chemical biology groups, GSK2324 serves as an optimized starting point or benchmark compound due to its reported improvements in 'drug developability parameters' over its predecessor, GSK8062 [1]. Furthermore, its solved co-crystal structure with FXR (PDB: 3P89) provides a high-resolution template for structure-based drug design and SAR (structure-activity relationship) analysis. Researchers can use GSK2324 to validate new assay platforms, compare the activity of novel FXR ligands, or explore the functional consequences of specific binding modes identified through structural biology.

Tissue-Specific FXR Mechanism Studies

GSK2324 has been employed in studies utilizing tissue-specific FXR knockout mice to dissect the relative contributions of hepatic versus intestinal FXR signaling [1]. This application is enabled by the compound's robust in vivo activity and well-characterized PK profile. The ability to selectively activate FXR in the presence of specific genetic deletions allows for precise interrogation of the tissue-specific roles of FXR in controlling lipogenesis (hepatic) versus lipid absorption (intestinal). For researchers aiming to understand the complex, compartmentalized functions of FXR in metabolic homeostasis, GSK2324 is an essential tool compound.

Application
Selection Property
Validation Focus
FXR-mediated lipid metabolism studies
Selective lipogenic gene regulation (Scd1, Lpin1, Dgat2)
NAFLD model transcriptional endpoints
Metabolic disease model research
In vivo metabolic phenotype and multi-species PK data
Body weight, serum glucose and exposure modeling
Medicinal chemistry and lead optimization
Reported developability improvements and co-crystal structure
SAR analysis and ADME profiling
Tissue-specific FXR knockout studies
In vivo FXR activity in genetic models
Hepatic vs. intestinal FXR signaling dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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